cefepime - 97164-57-3

cefepime

Catalog Number: EVT-1478049
CAS Number: 97164-57-3
Molecular Formula: C19H24N6O5S2
Molecular Weight: 480.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefepime E-isomer is a stereoisomer of Cefepime, a fourth-generation cephalosporin antibiotic. While Cefepime exists as a mixture of Z and E isomers, with the Z isomer exhibiting the desired antibacterial activity, the E-isomer is considered an impurity in pharmaceutical preparations. [, ] As such, its presence in Cefepime preparations is strictly controlled.

Source

Cefepime was developed in the late 1980s by the pharmaceutical company Bristol-Myers Squibb and was approved by the U.S. Food and Drug Administration in 1996. It is marketed under various brand names, including Maxipime.

Classification

Cefepime belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is characterized by its broad spectrum of activity and enhanced stability against beta-lactamases compared to earlier generations of cephalosporins.

Synthesis Analysis

Cefepime can be synthesized through several methods, with a notable approach involving the following steps:

  1. Starting Materials: The synthesis begins with a compound known as GCLE (7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid).
  2. Protecting Group Removal: A 4-protecting group (p-methoxybenzyl) is removed.
  3. Enzymatic Reaction: The compound is reacted with N-methylpyrrolidine to form an intermediate.
  4. Final Acylation: The final product is obtained through a 7-acylation reaction using an active ester of aminothiazoles, resulting in cefepime hydrochloride with a high yield and purity .

This method emphasizes the use of specific solvents to minimize isomerization during synthesis, which is crucial for maintaining product quality.

Molecular Structure Analysis

Cefepime's molecular formula is C17_{17}H18_{18}N6_{6}O5_{5}S, and it has a molecular weight of approximately 477.5 g/mol. The structure features a beta-lactam ring fused to a dihydrothiazine ring, which is characteristic of cephalosporins.

Structural Characteristics

  • Beta-Lactam Ring: Essential for antibacterial activity.
  • Dihydrothiazine Ring: Provides stability against hydrolysis.
  • Side Chains: Contribute to its broad-spectrum efficacy and resistance to beta-lactamases .
Chemical Reactions Analysis

Cefepime undergoes various chemical reactions that are pivotal for its function:

  1. Hydrolysis: The beta-lactam ring can be hydrolyzed in the presence of water, leading to loss of activity.
  2. Transpeptidation Inhibition: Cefepime covalently binds to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis.
  3. Beta-Lactamase Resistance: Modifications in its side chains enhance resistance against degradation by beta-lactamase enzymes .

These reactions are critical for understanding cefepime's pharmacodynamics and its role in treating resistant bacterial infections.

Mechanism of Action

Cefepime's mechanism involves inhibiting bacterial cell wall synthesis through binding to PBPs, which are crucial for cross-linking peptidoglycan layers in bacterial cell walls. This inhibition leads to:

  • Cell Lysis: The weakened cell wall results in osmotic instability, causing bacterial cell death.
  • Enhanced Activity Against Gram-Negative Bacteria: Cefepime's zwitterionic nature allows it to penetrate gram-negative bacteria more effectively than earlier cephalosporins .

The pharmacokinetics of cefepime show complete absorption post-injection, with a volume of distribution around 18 L and low plasma protein binding (approximately 20%) .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cefepime is typically found as a white to off-white powder.
  • Solubility: It is soluble in water and methanol but less soluble in organic solvents like chloroform.

Chemical Properties

  • pH Range: The pH of cefepime solutions typically ranges from 4 to 6.
  • Stability: It exhibits stability under acidic conditions but may degrade under alkaline conditions or when exposed to light.

These properties are essential for formulating cefepime into effective pharmaceutical preparations.

Applications

Cefepime is utilized in various clinical settings due to its broad-spectrum activity:

  1. Infectious Diseases: Effective against pneumonia, urinary tract infections, febrile neutropenia, and skin infections.
  2. Surgical Prophylaxis: Used as a prophylactic antibiotic before surgical procedures to prevent infections.
  3. Empirical Therapy: Often chosen for empirical treatment in febrile patients with neutropenia due to its broad coverage against resistant organisms .
Introduction to Cefepime: Historical Development and Clinical Significance

Evolution of Fourth-Generation Cephalosporins in Antimicrobial Therapy

The classification of cephalosporins into generations reflects sequential improvements in antimicrobial spectrum and β-lactamase stability. Fourth-generation agents, including cefepime, cefpirome, and cefozopran, constitute Group IV cephalosporins characterized by their C-3' quaternary ammonium structure [6]. This molecular innovation addressed three critical limitations of third-generation cephalosporins: 1) Diminished gram-positive activity (e.g., against Streptococcus pneumoniae); 2) Vulnerability to AmpC β-lactamases produced by Enterobacter, Citrobacter, and Serratia species; and 3) Emerging resistance in Pseudomonas aeruginosa [2] [4] [6].

Table 1: Comparative Profile of Cephalosporin Generations Relevant to Cefepime Development

GenerationKey RepresentativesGram-positive ActivityGram-negative Activityβ-Lactamase StabilityMajor Limitations
ThirdCeftazidime, CefotaximeModerate (less than 1st)Enhanced (excluding Enterobacter)Poor against AmpC, ESBLsAmpC hydrolysis; Poor anti-staphylococcal
Fourth (Cefepime)Cefepime, CefpiromeEnhanced (similar to 1st)Broad (including Pseudomonas, Enterobacter)High (AmpC stability; some ESBLs)Variable against ESBLs; Carbapenemase vulnerability

Microbiologically, cefepime bridged a critical gap. While carbapenems offered broader β-lactamase stability, their use was (and remains) constrained by the risk of selecting for carbapenem-resistant organisms and Clostridioides difficile infections. Cefepime provided a carbapenem-sparing alternative for infections caused by many ESBL-producers and AmpC-derepressed mutants [1] [4]. Clinical guidelines, including those from the Infectious Diseases Society of America (IDSA), specifically recommended cefepime for cystitis caused by AmpC-producing Enterobacterales due to its resistance to hydrolysis by these enzymes [1]. Furthermore, its potent activity against P. aeruginosa (comparable to ceftazidime) cemented its role as a cornerstone agent for empirical therapy in febrile neutropenia and hospital-acquired pneumonia, indications where Pseudomonas coverage is essential [1] [2].

Structural Advancements in Cefepime: Zwitterionic Properties and β-Lactamase Stability

Cefepime's chemical structure, (6R,7R,Z)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-((1-methylpyrrolidinium-1-yl)methyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate (C₁₉H₂₄N₆O₅S₂), contains three critical features conferring its unique pharmacological profile [8] [9]:

  • Syn-Configuration Methoxyimino Side Chain at C7: Enhances stability against a broad spectrum of β-lactamases, particularly plasmid-mediated TEM and SHV types, compared to earlier cephalosporins [2] [4].
  • C3’ Quaternary Ammonium Group (N-methylpyrrolidinium): Imparts zwitterionic properties (net neutral charge at physiological pH), facilitating rapid penetration through the hydrophobic outer membrane of gram-negative bacteria via porin channels [2] [4] [6].
  • Aminothiazole Ring: Optimizes affinity for penicillin-binding proteins (PBPs), particularly PBP3 of gram-negative bacteria, enhancing bactericidal activity [1] [2].

The zwitterionic nature is arguably cefepime's most significant structural innovation. This property allows it to achieve higher periplasmic concentrations in gram-negative bacteria faster than third-generation cephalosporins [4] [6]. Once inside the periplasm, cefepime exhibits lower affinity for AmpC β-lactamases compared to ceftazidime or cefotaxime. As demonstrated by kinetic studies, the dissociation constant (Kᵢ) of cefepime for AmpC from P. aeruginosa is 370 μM, significantly higher than that of ceftazidime (8 μM), indicating weaker binding and thus slower hydrolysis [2]. Table 1 in [2] comprehensively details these kinetic differences across various β-lactamase classes, highlighting cefepime's relative stability against Ambler class C enzymes compared to many third-generation cephalosporins.

Furthermore, cefepime acts as a weak inducer of AmpC expression compared to other β-lactams like cefoxitin. This reduces the selective pressure for derepressed mutants that cause clinical failure with some third-generation cephalosporins in Enterobacter cloacae or Citrobacter freundii infections [2]. While susceptible to hydrolysis by some ESBLs (e.g., certain CTX-M variants) and carbapenemases (e.g., KPC, NDM), its overall β-lactamase stability profile remains broader than earlier generations, particularly against chromosomally encoded enzymes [2] [10].

Global Epidemiological Relevance in Treating Multidrug-Resistant Infections

Cefepime's clinical significance is inextricably linked to the relentless global rise of multidrug-resistant (MDR) gram-negative infections. Surveillance data reveals a concerning trajectory: carbapenem-resistant Enterobacterales (CRE) and carbapenem-resistant Pseudomonas aeruginosa (CRPA) are now classified as "Critical Priority" pathogens by the WHO [5] [7] [10]. While cefepime is ineffective against most carbapenemase producers, it retains crucial utility against specific MDR phenotypes:

  • AmpC-Producing Enterobacterales: Cefepime is a preferred agent for infections caused by Enterobacter spp., Citrobacter freundii, Serratia marcescens, and Morganella morganii exhibiting inducible or derepressed AmpC β-lactamases, where third-generation cephalosporins fail [1] [2]. IDSA guidelines specifically endorse cefepime for AmpC-associated cystitis [1].
  • ESBL-Producers (Select Cases): Although ESBL production generally confers resistance to cephalosporins, cefepime may retain activity against isolates with lower MICs (≤ 2 µg/mL), particularly for urinary tract infections where drug concentrations are high [1] [4]. Its role here is nuanced and requires precise susceptibility testing.
  • MDR Pseudomonas aeruginosa: Cefepime remains a first-line option for susceptible MDR P. aeruginosa strains, especially when combined with extended infusions (e.g., 2g IV every 8 hours infused over 3 hours) to optimize pharmacodynamic target attainment [1]. IDSA recommends high-dose extended infusion cefepime for P. aeruginosa pneumonia [1].

Table 2: Global Resistance Trends Impacting Cefepime Utility (Representative Data)

Pathogen/Resistance MechanismRegion/TrendImpact on CefepimeKey References
AmpC-Derepressed EnterobacteralesGlobal; Stable prevalenceRetained High Utility (Preferred agent over 3rd Gens) [1] [2]
ESBL-Producing E. coli/K. pneumoniaeRising globally (Asia, Africa highest); >40% in some regionsVariable Utility (Depends on MIC; often resistant) [1] [5] [7]
Carbapenem-Resistant Enterobacterales (CRE)Sharp increase; NDM, KPC, OXA-48 prevalentLimited/No Utility (Except rare isolates with low MICs) [5] [10]
MDR/XDR P. aeruginosaIncreasing resistance; VIM/IMP MBLs, efflux upregulationVariable Utility (Requires susceptibility testing; Extended infusion beneficial) [1] [5]
Carbapenem-Resistant A. baumannii (CRAB)High prevalence in ICU settings globallyNo Significant Utility [5] [10]

However, the escalating prevalence of carbapenem resistance (mediated by KPC, NDM, OXA-48-like enzymes) and specific ESBLs with high affinity for cefepime (e.g., some CTX-M variants) poses significant challenges [5] [7] [10]. Epidemiological studies, such as the EuSCAPE survey, highlight significant regional variations in resistance. For instance, CRE prevalence exceeds 5% in several European countries and is substantially higher in parts of Asia [5] [10]. Furthermore, P. aeruginosa resistance to anti-pseudomonal carbapenems (a marker of potential MDR/XDR phenotypes) shows alarming increases, with non-susceptibility rates rising from 19.7% in 2016 to 27.5% in 2018 in one Taiwanese surveillance study [5]. These trends underscore the critical importance of local susceptibility data and antimicrobial stewardship when utilizing cefepime. Its role is increasingly concentrated against non-carbapenemase-producing MDR gram-negatives and as part of combination regimens or optimized dosing strategies for difficult-to-treat pathogens [1] [10].

Properties

CAS Number

97164-57-3

Product Name

cefepime

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C19H24N6O5S2

Molecular Weight

480.57

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12+/t13-,17-/m1/s1

SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]

Synonyms

1-[[(6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium inner salt; Cefepime Impurity A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.